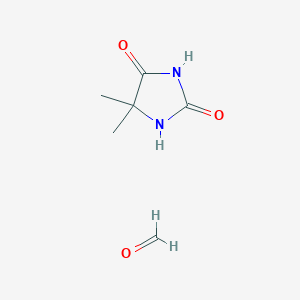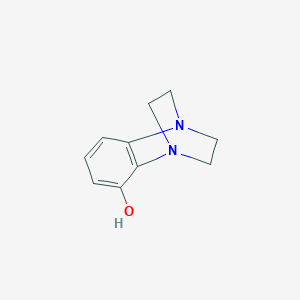
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol, also known as DHQ, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DHQ belongs to the class of quinoxaline derivatives, which have been extensively studied for their biological activities.
作用机制
The mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol is not fully understood, but it is believed to be related to its ability to scavenge free radicals and inhibit oxidative stress. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been shown to modulate various signaling pathways, including the NF-κB and MAPK pathways, which are involved in inflammation and cell proliferation.
生化和生理效应
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been shown to have various biochemical and physiological effects, including the inhibition of lipid peroxidation, the reduction of reactive oxygen species, and the modulation of cytokine production. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been shown to have neuroprotective effects, including the prevention of neuronal damage and the improvement of cognitive function.
实验室实验的优点和局限性
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has some limitations, including its instability in acidic conditions and its low bioavailability.
未来方向
There are several future directions for the research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol, including the development of novel synthetic methods for 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol derivatives with improved biological activities. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol derivatives can also be used as probes to study the mechanism of action of 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol and its potential targets. Furthermore, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol can be incorporated into various materials, including polymers and nanoparticles, for various applications, including drug delivery and sensing.
Conclusion:
In conclusion, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol is a promising compound that has potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. The research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has provided insights into its mechanism of action and its biochemical and physiological effects. Further research on 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol and its derivatives can lead to the development of novel therapeutic agents and materials with improved properties.
合成方法
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol can be synthesized using various methods, including the reduction of 2,3-dihydroquinoxaline-6-carboxylic acid and the condensation of 1,2-diaminobenzene with glyoxylic acid. However, the most commonly used method involves the reduction of 2,3-dihydroquinoxaline-6-nitro-5-carboxylic acid using palladium on carbon.
科学研究应用
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has been shown to exhibit antioxidant, anti-inflammatory, and anticancer activities. 2,3-Dihydro-1,4-ethanoquinoxalin-5-ol has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
属性
CAS 编号 |
138023-42-4 |
|---|---|
产品名称 |
2,3-Dihydro-1,4-ethanoquinoxalin-5-ol |
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC 名称 |
1,8-diazatricyclo[6.2.2.02,7]dodeca-2(7),3,5-trien-3-ol |
InChI |
InChI=1S/C10H12N2O/c13-9-3-1-2-8-10(9)12-6-4-11(8)5-7-12/h1-3,13H,4-7H2 |
InChI 键 |
RSJBFPXRLGYGJS-UHFFFAOYSA-N |
SMILES |
C1CN2CCN1C3=C2C(=CC=C3)O |
规范 SMILES |
C1CN2CCN1C3=C2C(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



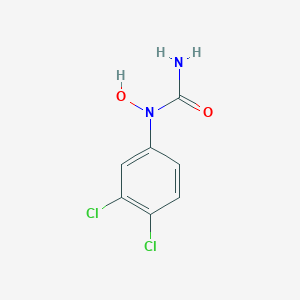
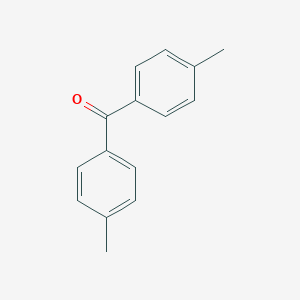
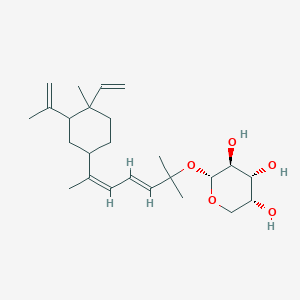
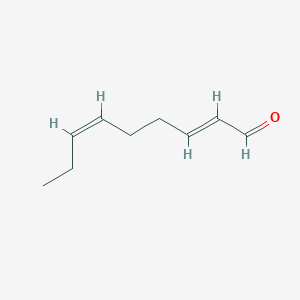
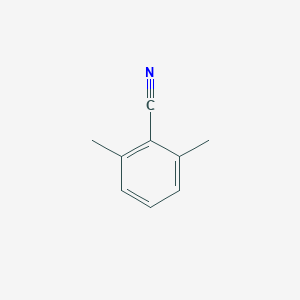
![Sarcosine, [glycine 1-14C]](/img/structure/B146759.png)
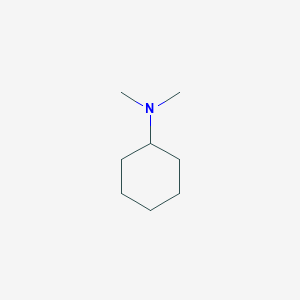
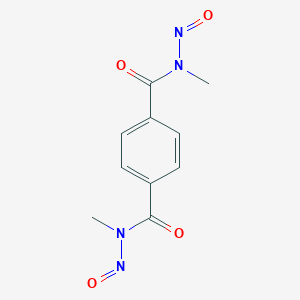
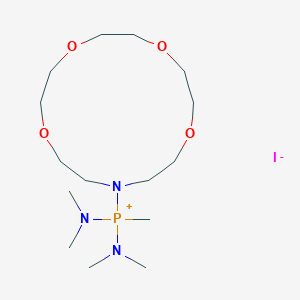
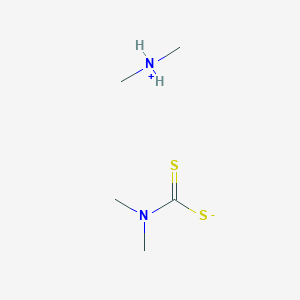
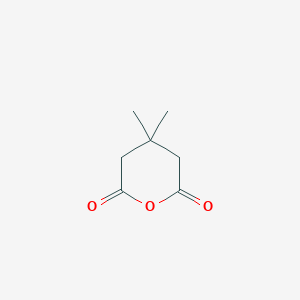
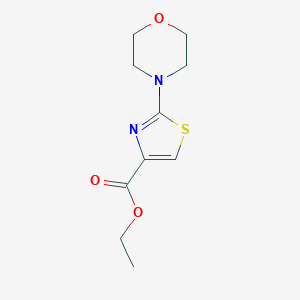
![2-[3-[[[Dimethyl-[3-(2-prop-2-enoyloxyethoxy)propyl]silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethyl prop-2-enoate](/img/structure/B146772.png)
